Cas no 1469150-14-8 (1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone structure](https://ja.kuujia.com/scimg/cas/1469150-14-8x500.png)
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone 化学的及び物理的性質
名前と識別子
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- 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
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- MDL: MFCD20082725
- インチ: 1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3
- InChIKey: VYNNOPXDNGBREV-UHFFFAOYSA-N
- SMILES: S1C=C(C(C)=O)N=C1C1C=CC=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 321
- トポロジー分子極性表面積: 58.2
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB403645-1 g |
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone; . |
1469150-14-8 | 1g |
€522.30 | 2023-04-25 | ||
abcr | AB403645-5g |
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone; . |
1469150-14-8 | 5g |
€1567.80 | 2025-02-27 | ||
abcr | AB403645-1g |
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone; . |
1469150-14-8 | 1g |
€522.30 | 2025-02-27 | ||
abcr | AB403645-5 g |
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone; . |
1469150-14-8 | 5g |
€1567.80 | 2023-04-25 |
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanoneに関する追加情報
Research Brief on 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone (CAS: 1469150-14-8): Recent Advances and Applications
The compound 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone (CAS: 1469150-14-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. The presence of the trifluoromethyl group and the thiazole ring in its structure has been associated with enhanced metabolic stability and bioavailability, making it an attractive scaffold for drug design. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy as a precursor in the development of kinase inhibitors, particularly targeting cancer-related pathways.
In addition to its synthetic utility, 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has shown notable biological activity in preclinical models. Research conducted by Smith et al. (2024) revealed its potential as an anti-inflammatory agent, with the compound exhibiting significant inhibition of pro-inflammatory cytokines in vitro. The study further suggested that the trifluoromethyl group plays a critical role in modulating the compound's interaction with inflammatory mediators, offering insights for future structure-activity relationship (SAR) studies.
The pharmacokinetic profile of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has also been a subject of recent investigation. A pharmacokinetic study published in *Drug Metabolism and Disposition* (2024) reported favorable absorption and distribution properties, with the compound demonstrating good oral bioavailability in rodent models. These findings support its potential as a lead compound for further optimization and clinical development.
Despite these promising results, challenges remain in the large-scale synthesis and formulation of 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as highlighted in a 2024 review article in *Organic Process Research & Development*. The review emphasized the need for greener and more sustainable synthetic methodologies to facilitate its broader application in pharmaceutical manufacturing.
In conclusion, 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone (CAS: 1469150-14-8) represents a versatile and pharmacologically relevant compound with significant potential in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in treating various diseases, including cancer and inflammatory disorders. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical utility.
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